Thiosulfuric acid
Overview
Description
Thiosulfuric acid is an inorganic compound with the chemical formula H₂S₂O₃. It is a sulfur oxoacid and is known for its instability in aqueous solutions, where it readily decomposes into various products such as sulfur, sulfur dioxide, hydrogen sulfide, polysulfanes, sulfuric acid, and polythionates
Preparation Methods
Thiosulfuric acid cannot be prepared by acidifying aqueous thiosulfate salt solutions because it decomposes in water. Instead, anhydrous methods are employed to synthesize this compound. Some of the synthetic routes include :
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Reaction of Hydrogen Sulfide with Sulfur Trioxide: : [ \text{H}_2\text{S} + \text{SO}_3 \rightarrow \text{H}_2\text{S}_2\text{O}_3 ]
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Reaction of Sodium Thiosulfate with Hydrochloric Acid: : [ \text{Na}_2\text{S}_2\text{O}_3 + 2 \text{HCl} \rightarrow 2 \text{NaCl} + \text{H}_2\text{S}_2\text{O}_3 ]
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Reaction of Chlorosulfonic Acid with Hydrogen Sulfide: : [ \text{HSO}_3\text{Cl} + \text{H}_2\text{S} \rightarrow \text{HCl} + \text{H}_2\text{S}_2\text{O}_3 ]
These reactions are typically carried out under low-temperature conditions to prevent the decomposition of this compound.
Chemical Reactions Analysis
Thiosulfuric acid undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Some common reactions include :
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Oxidation: : this compound can be oxidized to form sulfuric acid and sulfur dioxide. [ \text{H}_2\text{S}_2\text{O}_3 + \text{O}_2 \rightarrow \text{H}_2\text{SO}_4 + \text{SO}_2 ]
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Reduction: : It can be reduced to form hydrogen sulfide and sulfur. [ \text{H}_2\text{S}_2\text{O}_3 + 2 \text{H}_2 \rightarrow 2 \text{H}_2\text{S} + \text{H}_2\text{O} ]
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Substitution: : this compound can react with bases to form thiosulfate salts. [ \text{H}_2\text{S}_2\text{O}_3 + 2 \text{NaOH} \rightarrow \text{Na}_2\text{S}_2\text{O}_3 + 2 \text{H}_2\text{O} ]
Scientific Research Applications
Thiosulfuric acid and its derivatives have several applications in scientific research and industry :
Chemistry: It is used as a reagent in various chemical reactions and as a precursor for the synthesis of other sulfur-containing compounds.
Biology and Medicine: this compound, in the form of its salt sodium thiosulfate, is used as an antidote for cyanide poisoning and to reduce the risk of ototoxicity associated with cisplatin chemotherapy.
Industry: Sodium thiosulfate is used in the paper and textile industries for bleaching, in water treatment as a dechlorinating agent, and in photography for fixing photographs.
Mechanism of Action
The mechanism of action of thiosulfuric acid, particularly in its role as an antidote for cyanide poisoning, involves its ability to donate sulfur atoms. When administered with sodium nitrite, this compound (as sodium thiosulfate) converts cyanide into the less toxic thiocyanate, which is then excreted from the body . This reaction is facilitated by the enzyme rhodanese, which catalyzes the transfer of sulfur from thiosulfate to cyanide.
Comparison with Similar Compounds
Thiosulfuric acid can be compared with other sulfur oxoacids such as sulfurous acid (H₂SO₃) and sulfuric acid (H₂SO₄). While all these compounds contain sulfur and oxygen, they differ in their oxidation states and chemical properties :
Sulfurous Acid (H₂SO₃): Contains sulfur in the +4 oxidation state and is a weaker acid compared to sulfuric acid.
Sulfuric Acid (H₂SO₄): Contains sulfur in the +6 oxidation state and is a strong acid with widespread industrial applications.
This compound (H₂S₂O₃): Contains sulfur in mixed oxidation states (+2 and +6) and is less stable compared to the other two acids.
This compound is unique due to its instability and the presence of sulfur in different oxidation states, which gives it distinct chemical reactivity.
Properties
IUPAC Name |
sulfurothioic O-acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/H2O3S2/c1-5(2,3)4/h(H2,1,2,3,4) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHCDFWKWKRSZHF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
OS(=O)(=S)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H2S2O3, H2O3S2 | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Record name | thiosulfuric acid | |
Source | Wikipedia | |
URL | https://en.wikipedia.org/wiki/Thiosulfuric_acid | |
Description | Chemical information link to Wikipedia. | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00159981 | |
Record name | Thiosulfuric acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00159981 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.15 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Thiosulfate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000257 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Boiling Point |
100°C | |
Details | ScholAR Chemistry: Sodium thiosulfate SDS (https://www.mccsd.net/cms/lib/NY02208580/Centricity/Shared/Material%20Safety%20Data%20Sheets%20_MSDS_/MSDS%20Sheets_Sodium_Thiosulfate_Anhydrous_703_00.pdf) | |
Record name | Thiosulfuric acid | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB09499 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Solubility |
861 mg/mL | |
Details | Sigma-Aldrich: Sodium thiosulfate SDS (https://www.sigmaaldrich.com/CA/en/sds/SIGALD/217263) | |
Record name | Thiosulfuric acid | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB09499 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Details | Sigma-Aldrich: Sodium thiosulfate SDS (https://www.sigmaaldrich.com/CA/en/sds/SIGALD/217263) | |
Record name | Thiosulfate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000257 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
When administered with sodium nitrate, sodium thiosulfate acts as an antidote for the treatment of acute cyanide poisoning. Cyanide has a high affinity for cytochrome a3, a component of the cytochrome c oxidase complex in mitochondria. By binding and inhibiting cytochrome a3, cyanide prevents cells from using oxygen and forces anaerobic metabolism, inhibiting cellular respiration and resulting in lactic acidosis and cytotoxic hypoxia. Sodium nitrite reacts with hemoglobin to form methemoglobin, which competes with cytochrome a3 for the cyanide ion. Cyanide binds to methemoglobin to form cyanmethemoglobin, a nontoxic compound, and restore cytochrome oxidase activity. When cyanide dissociates from methemoglobin, sodium thiosulfate acts as a sulfur donor for the endogenous sulfur transferase enzyme and facilitates its conversion to thiocyanate, a less toxic ion. Sodium thiosulfate can also reduce the risk of ototoxicity associated with cisplatin. Pediatric patients treated with cisplatin have a high risk of developing ototoxicity, possibly due to a combination of reactive oxygen species (ROS) production and direct alkylation of DNA that leads to cell death. Sodium thiosulfate interacts with cisplatin to form inactive platinum species. It can also enter cells via the sodium sulfate cotransporter 2 to increase antioxidant glutathione levels and inhibit intracellular oxidative stress. Although a mechanism of action has not been fully elucidated, both activities are thought to reduce the risk of ototoxicity. | |
Record name | Thiosulfuric acid | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB09499 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
13686-28-7, 14383-50-7 | |
Record name | Thiosulfuric acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13686-28-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Thiosulfuric acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013686287 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Thiosulfuric acid | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB09499 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Thiosulfuric acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00159981 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | THIOSULFURIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7K79Y2EKKP | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Thiosulfate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000257 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
48 °C | |
Details | Sigma-Aldrich: Sodium thiosulfate SDS (https://www.sigmaaldrich.com/CA/en/sds/SIGALD/217263) | |
Record name | Thiosulfuric acid | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB09499 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Details | Sigma-Aldrich: Sodium thiosulfate SDS (https://www.sigmaaldrich.com/CA/en/sds/SIGALD/217263) | |
Record name | Thiosulfate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000257 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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